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Compound of Interest

Compound Name: Aluminum iodide

Cat. No.: B1582002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of

aluminum iodide (AlI₃), a compound of significant interest in various chemical syntheses. The

following sections detail its structure in different phases, the experimental protocols used for its

characterization, and the theoretical models that describe its geometry.

Executive Summary
Aluminum iodide is a chemical compound that primarily exists as a monomer (AlI₃) in the gas

phase at high temperatures and as a dimer (Al₂I₆) in the solid state and at lower temperatures

in the gas phase. The geometry of these forms is dictated by the principles of Valence Shell

Electron Pair Repulsion (VSEPR) theory and has been confirmed through experimental

techniques such as gas-phase electron diffraction and X-ray crystallography. This document

synthesizes the current understanding of aluminum iodide's molecular structure, presenting

key quantitative data and outlining the methodologies for its determination.

Molecular Geometry and Structure
The molecular geometry of aluminum iodide is phase-dependent, exhibiting distinct structures

for its monomeric and dimeric forms.

Monomeric Aluminum Iodide (AlI₃)
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In the gas phase at elevated temperatures (around 700 K), aluminum iodide exists as a

monomer.[1][2][3] According to the VSEPR theory, the central aluminum atom has three

bonding pairs of electrons and no lone pairs.[4] To minimize repulsion, these electron pairs

arrange themselves in a trigonal planar geometry.[5] This results in a flat molecule with the

iodine atoms positioned at the vertices of an equilateral triangle around the central aluminum

atom. The I-Al-I bond angle is approximately 120°.[1]

Dimeric Aluminum Iodide (Al₂I₆)
In the solid state and at lower temperatures in the gas phase (around 430 K), aluminum
iodide dimerizes to form Al₂I₆.[1][2][3] This structure consists of two aluminum atoms bridged

by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms. Each

aluminum atom is tetrahedrally coordinated. The dimer can be visualized as two AlI₄ tetrahedra

sharing an edge.[6] The molecule features a planar central Al₂I₂ ring, and its overall symmetry

is described as D₂h.[1][2][3]

Quantitative Geometrical Data
The precise bond lengths and angles of aluminum iodide have been determined

experimentally. The following table summarizes these key parameters for both the monomeric

and dimeric forms.

Parameter
Monomer (AlI₃) at
700 K

Dimer (Al₂I₆) at 430
K

Data Source

Al-I Bond Length (r_g) 2.448(6) Å - [1][2][3]

Terminal Al-I Bond

Length
- 2.456(6) Å [1][2][3][7]

Bridging Al-I Bond

Length
- 2.670(8) Å [1][2][3][7]

I-Al-I Bond Angle ~120° - [1]

Crystal Structure

(Solid)
- Monoclinic [7]
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Experimental Protocols
The determination of aluminum iodide's molecular geometry relies on sophisticated

experimental techniques.

Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is the primary method for determining the molecular structure of

gaseous AlI₃ and Al₂I₆.[1][2][3]

Methodology:

Sample Preparation: Anhydrous aluminum iodide is synthesized, for example, by refluxing

pure aluminum with dry iodine in a solvent like carbon tetrachloride, followed by solvent

removal and vacuum drying.

Vaporization: The solid AlI₃ is heated in a high-vacuum apparatus to produce a vapor. The

temperature is controlled to favor either the monomeric (e.g., 700 K) or dimeric (e.g., 430 K)

species.[1][2][3]

Electron Diffraction: A high-energy beam of electrons is passed through the aluminum
iodide vapor. The electrons are scattered by the molecules, producing a diffraction pattern.

Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is

recorded on a detector.

Structural Analysis: The radial distribution of scattered electron intensity is analyzed. By

fitting this experimental data to theoretical models, precise values for interatomic distances

(bond lengths) and bond angles can be determined.[8]

Single-Crystal X-ray Diffraction
The structure of solid, dimeric aluminum iodide is determined by single-crystal X-ray

diffraction.

Methodology:
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Crystal Growth: A single crystal of AlI₃ of suitable size and quality is obtained. This is the

most challenging step and requires careful control of crystallization conditions.[9]

Crystal Mounting: The crystal is mounted on a goniometer, which allows for precise rotation.

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The ordered

arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern.[9][10]

Data Collection: A detector measures the intensities and positions of the diffracted X-ray

spots as the crystal is rotated.[9]

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the crystal. From this map, the positions of the individual atoms can be

determined, revealing the bond lengths and angles within the Al₂I₆ dimer and how these

molecules pack in the crystal lattice.[9]

Theoretical Framework and Visualizations
The geometry of aluminum iodide can be understood and visualized through theoretical

models and diagrams.

VSEPR Theory Application
The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model for

predicting molecular geometry.[11][12][13] For monomeric AlI₃, the central aluminum atom has

three valence electrons, each of which forms a single bond with an iodine atom. This results in

three regions of electron density around the central atom, with no lone pairs. According to

VSEPR theory, these three electron pairs will arrange themselves to be as far apart as

possible, leading to a trigonal planar geometry with 120° bond angles.[13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/X-ray_crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Diffraction_Scattering_Techniques/X-ray_Crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/product/b1582002?utm_src=pdf-body
https://en.wikipedia.org/wiki/VSEPR_theory
https://www.solubilityofthings.com/applications-vsepr-theory-predicting-behavior-molecules
https://chemed.chem.purdue.edu/genchem/topicreview/bp/ch8/vsepr.html
https://chemed.chem.purdue.edu/genchem/topicreview/bp/ch8/vsepr.html
http://www.adichemistry.com/general/chemicalbond/vsepr/vsepr-theory.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VSEPR Theory Logic for AlI₃
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Caption: Logical flow diagram illustrating the prediction of AlI₃ molecular geometry using

VSEPR theory.
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Molecular Structure Diagrams
The following diagrams illustrate the molecular structures of monomeric and dimeric aluminum
iodide.

Caption: Ball-and-stick model of monomeric aluminum iodide (AlI₃).

Caption: Structure of the aluminum iodide dimer (Al₂I₆), showing terminal and bridging iodine

atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry
of Aluminum Iodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582002#aluminum-iodide-molecular-geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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